molecular formula C18H16F3N3O6S2 B253789 2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide

2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide

Cat. No. B253789
M. Wt: 491.5 g/mol
InChI Key: QZTMUESVWNJVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators, and also targets the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. Furthermore, it has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide are dependent on the specific research application. In the context of anti-inflammatory and anti-cancer research, it has been shown to reduce the production of inflammatory mediators and inhibit the proliferation of cancer cells. In the context of anti-viral research, it has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide in lab experiments is its versatility. It can be used in a variety of research applications, including anti-inflammatory, anti-cancer, and anti-viral research. Additionally, it has been shown to exhibit potent activity at low concentrations, making it a cost-effective research tool. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research involving 2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide. One potential direction is the development of novel drug formulations based on this compound for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other research fields. Finally, the development of new synthetic routes for this compound may enable the production of larger quantities for use in research and drug development.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide involves the reaction of 2,2,2-trifluoroacetic anhydride with N-[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonamide in the presence of a base. The resulting intermediate is then coupled with N-(4-aminophenyl)acetamide in the presence of a coupling reagent to yield the final product.

Scientific Research Applications

2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide has been extensively studied for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Additionally, it has been used as a fluorescent probe for the detection of proteins and nucleic acids.

properties

Product Name

2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide

Molecular Formula

C18H16F3N3O6S2

Molecular Weight

491.5 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[[4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C18H16F3N3O6S2/c1-11-10-31(27,28)24(16(11)25)14-6-8-15(9-7-14)32(29,30)23-13-4-2-12(3-5-13)22-17(26)18(19,20)21/h2-9,11,23H,10H2,1H3,(H,22,26)

InChI Key

QZTMUESVWNJVKU-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C(F)(F)F

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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